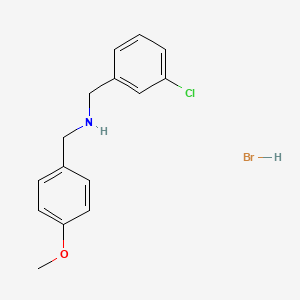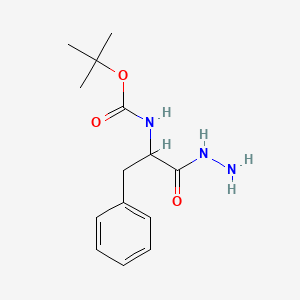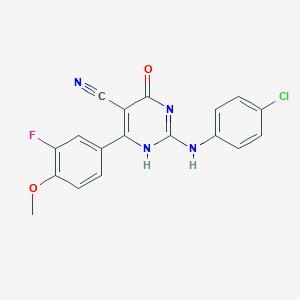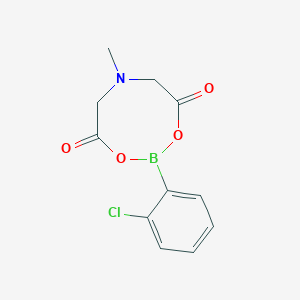![molecular formula C11H20ClN5O B7970760 [3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate](/img/structure/B7970760.png)
[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate is a chemical compound with the molecular formula C11H17N5·HCl·H2O It is a derivative of adamantane, a polycyclic hydrocarbon, and contains a tetrazole ring, which is a five-membered ring composed of four nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate typically involves the heterocyclization reaction of primary amines, orthoesters, and azides. One common method is the three-component reaction of primary amines or their salts with orthoesters and sodium azide in an acetic acid medium . This reaction forms the tetrazole ring, which is then attached to the adamantylamine moiety.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the adamantylamine moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole ring or adamantylamine moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
科学研究应用
[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of [3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites on enzymes or receptors, potentially inhibiting their activity. The adamantylamine moiety provides additional stability and enhances the compound’s ability to penetrate cell membranes, making it effective in various biological contexts.
相似化合物的比较
Similar Compounds
1-(2H-Tetrazol-2-yl)adamantane: Similar structure but lacks the amine and hydrochloride hydrate components.
3-(1H-Tetrazol-5-yl)adamantane: Another tetrazole-adamantane derivative with different substitution patterns.
Adamantylamine derivatives: Various compounds with the adamantylamine core but different functional groups attached.
Uniqueness
[3-(2H-Tetrazol-2-yl)-1-adamantyl]amine hydrochloride hydrate is unique due to the combination of the tetrazole ring and adamantylamine moiety, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.
属性
IUPAC Name |
3-(tetrazol-2-yl)adamantan-1-amine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5.ClH.H2O/c12-10-2-8-1-9(3-10)5-11(4-8,6-10)16-14-7-13-15-16;;/h7-9H,1-6,12H2;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCIRUSKACENF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)N.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
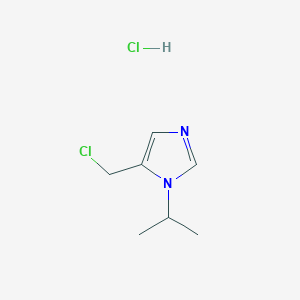
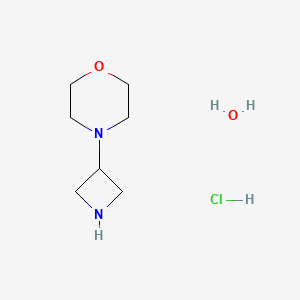
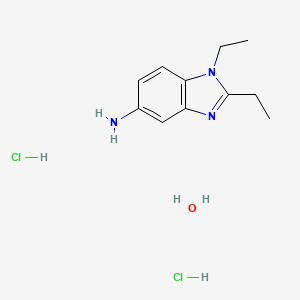
![[1-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7970718.png)
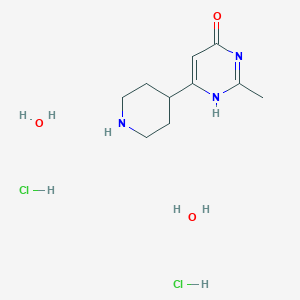
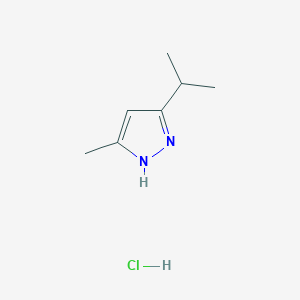
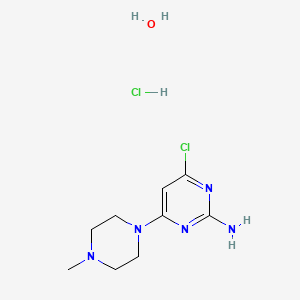
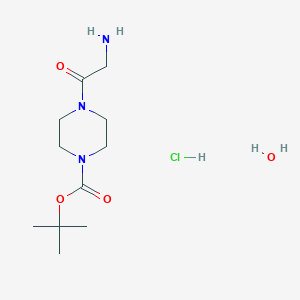
![1-[2-(Methylsulfonyl)ethyl]-4-piperidinamine dihydrochloride hydrate](/img/structure/B7970751.png)
![[(5-Cyclopropyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970758.png)
